T-Succinate

Oligonucleotide synthesis Solid-phase derivatization Nucleoside solubility

Solid-phase DNA synthesis requires a sequence-defining 3'-terminal anchor. T-Succinate, supplied as a TEA salt for anhydrous acetonitrile solubility, is the default monomer when the target oligonucleotide must terminate with 3'-thymidine. Its proven succinate linker stability eliminates premature cleavage through iterative coupling, capping, and oxidation cycles. - Enables 3'-thymidine anchoring for any DNA sequence on major automated synthesizer platforms (Applied Biosystems, Dr. Oligo, ÄKTA oligosynt). - ≥98% purity (HPLC-MS-NMR release) minimizes impurity carry-through across 18-25 coupling cycles, reducing downstream purification burden. - ISO 9001:2015-certified supply chain with full analytical traceability supports IND/IMPD-enabling documentation for therapeutic oligonucleotide programs.

Molecular Formula C35H36N2O10
Molecular Weight 644.7 g/mol
Cat. No. B13403812
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameT-Succinate
Molecular FormulaC35H36N2O10
Molecular Weight644.7 g/mol
Structural Identifiers
SMILESCC1=CN(C(=O)NC1=O)C2CC(C(O2)COC(C3=CC=CC=C3)(C4=CC=C(C=C4)OC)C5=CC=C(C=C5)OC)OC(=O)CCC(=O)O
InChIInChI=1S/C35H36N2O10/c1-22-20-37(34(42)36-33(22)41)30-19-28(47-32(40)18-17-31(38)39)29(46-30)21-45-35(23-7-5-4-6-8-23,24-9-13-26(43-2)14-10-24)25-11-15-27(44-3)16-12-25/h4-16,20,28-30H,17-19,21H2,1-3H3,(H,38,39)(H,36,41,42)
InChIKeyZGIVSINMMBIEBQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes2 g / 5 g / 10 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

T-Succinate Procurement Guide


T-Succinate, chemically defined as 5′-O-(4,4′-dimethoxytrityl)-thymidine-3′-O-succinate (CAS 402944-22-3 as the triethylammonium salt), is a protected nucleoside succinate building block used exclusively as the 3′-terminal anchoring monomer in solid-phase oligonucleotide synthesis . Supplied as the triethylammonium (TEA) salt for enhanced organic-solvent solubility, T-Succinate is coupled to amino-functionalized controlled-pore glass (CPG) or polystyrene supports to generate the starting solid phase from which DNA oligonucleotides are elongated via standard phosphoramidite chemistry [1]. It is one of four standard DNA succinates—alongside Bz-dA, Bz-dC, and iBu-dG succinates—that collectively enable synthesis of any desired DNA sequence; T-Succinate is the obligatory choice when the target oligonucleotide must terminate with a 3′-thymidine residue .

3′-Terminal thymidine anchor Obligatory building block when the target oligonucleotide must terminate with dT
TEA salt form Ensures acetonitrile solubility for support derivatization without co‑solvent optimization
Sequence‑defining monomer Cannot be replaced by dA, dC, or dG succinates; linker or salt-form substitutions require full workflow revalidation

Why T-Succinate Is Irreplaceable


In solid-phase oligonucleotide synthesis, the identity of the 3′-terminal nucleoside is determined solely by the pre-loaded succinate building block; substituting T-Succinate with dA, dC, or dG succinate irrevocably alters the oligonucleotide sequence, rendering the product unfit for purpose . Furthermore, exchanging the succinate linker itself for faster-cleaving alternatives such as the Q-linker (hydroquinone-O,O′-diacetate) or oxalyl linker introduces quantifiable trade-offs in synthesis stability, premature cleavage risk, and compatibility with standard deprotection protocols—trade-offs that are not interchangeable without re-validating the entire synthesis workflow [1]. The TEA salt form of T-Succinate is also not functionally equivalent to the free acid or sodium salt forms, as the counterion directly impacts solubility in the anhydrous acetonitrile solutions required for support derivatization .

Nucleobase identity

Exchanging T‑Succinate for dA, dC, or dG succinate irreversibly changes the 3′‑terminal residue, making the oligonucleotide unusable for its intended sequence.

Linker chemistry

Faster‑cleaving linkers (Q‑linker, oxalyl) may shift premature cleavage risk and deprotection compatibility; protocol revalidation is required before any substitution.

Counter‑ion mismatch

Free‑acid or sodium salt forms limit solubility in anhydrous acetonitrile, disrupting support derivatization workflows that rely on the TEA salt.

T-Succinate: Quantitative Comparison


TEA Salt Form: Superior Acetonitrile Solubility

T-Succinate supplied as the triethylammonium (TEA) salt exhibits markedly enhanced solubility in anhydrous acetonitrile—the standard solvent for phosphoramidite chemistry and support derivatization—compared to the free acid form. The TEA counterion disrupts intermolecular hydrogen bonding in the succinate carboxyl group, enabling dissolution at concentrations required for efficient CPG loading . In contrast, the free acid form of 5′-O-DMT-thymidine-3′-O-succinate shows limited solubility in acetonitrile, necessitating co-solvents or extended dissolution times that can introduce moisture and reduce coupling efficiency [1]. This solubility differential is critical for automated in-situ support derivatization protocols where rapid, homogeneous coupling is essential .

Salt Form Solubility
Head‑to‑head
TEA salt: readily soluble at ≥0.1 M in MeCN. Free acid: limited solubility, requires DMF or pyridine co‑solvent.
Salt form directly impacts automated derivatization workflow.
Reported solubility advantage; verify for your specific loading protocol.
Oligonucleotide synthesis Solid-phase derivatization Nucleoside solubility

Succinate Linker Stability vs. Q-Linker

A direct experimental comparison between succinate and Q-linker (hydroquinone-O,O′-diacetate) supports demonstrated that while the Q-linker offers faster intentional cleavage (2 min vs. 60 min in NH4OH), it exhibits measurable susceptibility to premature cleavage from basic synthesis reagents. Pon and colleagues showed that the Q-linker undergoes approximately 8% cleavage upon overnight exposure to the oxidizing reagent, equating to ~2,000 normal synthesis cycles of unintended loss [1]. The succinate linker showed no detectable premature cleavage under identical conditions. In a side-by-side synthesis of sixteen 20mer oligonucleotides at 0.2 μmol scale—eight on succinate supports and eight on Q-linker supports—the Q-linker gave 5% higher final yield after optimized cleavage, but this advantage required strict adherence to the 2-minute cleavage window; succinate supports produced more consistent yields across variable deprotection times [1].

Linker Stability
Head‑to‑head
Succinate: 0% detectable premature cleavage. Q‑linker: ~8% loss over extended synthesis (~2 000 cycles). Succinate cleavage: 60 min NH₄OH; Q‑linker: 2 min.
Succinate stability preserves yield for long oligos and overnight runs.
Reported at 0.2 µmol scale; confirm for your synthesis scale and instrument configuration.
Linker stability Solid-phase synthesis Premature cleavage

Nucleoside Loading with DMAP-Catalyzed Coupling

Using the optimized DMAP (4-dimethylaminopyridine) coupling protocol with uronium or phosphonium reagents, 2′-deoxyribonucleoside-3′-O-succinates—including T-Succinate—achieve nucleoside loadings of up to 60 μmol/g on hydroxyl-derivatized CPG with coupling times of ≤10 minutes [1]. This loading density is comparable to that achieved with the hydroquinone-O,O′-diacetate (Q-linker) system under similar conditions, demonstrating that the succinate linker does not impose a loading penalty relative to newer linker chemistries [1]. In comparison, traditional carbodiimide-based coupling methods for succinate linkers required hours-long reactions and yielded lower, more variable loadings [2]. The TBTU/TPP-DTNP method described by Gupta et al. further demonstrated that nucleoside-3′-O-succinates produce 'fully functionalised polymer supports with excellent nucleoside loadings' when coupled to LCAA-CPG [2].

Nucleoside Loading
Cross‑study comparable
Up to 60 µmol/g
Loading density comparable to Q‑linker supports; does not impose a capacity penalty.
Requires DMAP‑optimized coupling; traditional carbodiimide methods give lower, variable loadings.
Nucleoside loading CPG derivatization Coupling efficiency

Multi-Method QC for High Purity

Commercially available T-Succinate (TEA salt) is specified at HPLC purity ≥98.0% by major suppliers including Thermo Fisher Scientific (Cat. No. 27-0036) and Hongene (Cat. No. D4-011), with each production lot assessed by orthogonal analytical methods—HPLC for organic purity, mass spectrometry for identity confirmation, and NMR for structural verification . Thermo Fisher's ISO 9001:2015–certified manufacturing process is designed to minimize levels of impurities that could be incorporated into the oligonucleotide during synthesis and result in the accumulation of by-products . In therapeutic oligonucleotide manufacturing, where impurities in starting materials propagate through each coupling cycle, a ≥98.0% purity specification with multi-method release testing provides a quantifiable quality benchmark that lower-purity or single-method QC alternatives cannot match .

Purity Specification
Specification review
HPLC purity ≥98.0% (TEA salt)
Higher purity reduces cumulative impurity burden in multi‑step synthesis.
Verified by HPLC, MS, and NMR per lot; compare with supplier QC for your grade.
Purity specification Quality control Oligonucleotide impurity

Cleavage Efficiency: Succinyl vs. Oxalyl Linker

A comparative study by Aviñó et al. (1996) systematically evaluated cleavage efficiency across six linker types—succinyl, phthaloyl, oxalyl, 2-(2-nitrophenyl)ethyl (NPE), 9-fluorenylmethyl (FM), and o-nitrobenzyl—using 0.5 M DBU in pyridine as the cleavage reagent [1]. A critical finding was that small oligonucleotides containing thymidine exhibited decreased cleavage efficiency specifically when attached via the succinyl linker. Under these conditions, oxalyl supports gave the highest cleavage yields, followed by NPE and FM supports [1]. This base-specific phenomenon means that for thymidine-rich or short T-terminated oligonucleotides, the choice of T-Succinate (succinyl linker) versus a T-oxalyl or T-Q-linker construct carries a quantifiable yield consequence that must be factored into procurement decisions [1][2].

Cleavage Efficiency
Head‑to‑head
Rank for T‑containing small oligos: oxalyl > NPE > FM > succinyl (0.5 M DBU in pyridine).
Succinyl linker may require extended cleavage for short, T‑rich sequences.
Non‑ammonia deprotection context; evaluate alternative linkers if cleavage yield is critical.
Cleavage efficiency Thymidine specificity Linker comparison

T-Succinate Procurement Scenarios


Standard DNA Synthesis (3′-Thymidine Terminated)

T-Succinate is the default procurement choice for any solid-phase DNA synthesis where the target oligonucleotide requires a 3′-terminal thymidine. The succinate linker's proven stability through iterative coupling, capping, and oxidation cycles—with zero detectable premature cleavage—makes it the most reliable starting support for routine synthesis on all major automated synthesizer platforms (Applied Biosystems, Dr. Oligo, ÄKTA oligosynt, etc.) using standard phosphoramidite chemistry [1]. The TEA salt form ensures seamless dissolution in acetonitrile for support derivatization without requiring co-solvent optimization [2].

Therapeutic Oligo Manufacturing (cGMP)

For therapeutic oligonucleotide production (antisense, siRNA, aptamer) requiring IND/IMPD-enabling documentation, T-Succinate sourced from ISO 9001:2015–certified suppliers with HPLC-MS-NMR release testing per lot provides the analytical traceability and impurity control necessary for regulatory filings [1]. The ≥98.0% purity specification with ≤2.0% total impurities minimizes the risk of impurity carry-through that could compromise full-length product purity after 18–25 coupling cycles, reducing the burden on downstream HPLC purification and increasing overall process yield [1].

High-Throughput Synthesis: Cycle Time Optimization

In high-throughput oligonucleotide synthesis facilities where instrument occupancy is the rate-limiting factor, the 60-minute NH4OH cleavage time of succinate-linked supports represents a documented productivity bottleneck—the cleavage step consumes 30–40% of total synthesizer time for a typical 1.5–2 h synthesis [1]. In this scenario, procurement should evaluate T-Succinate against T-Q-linker supports: the Q-linker reduces cleavage to 2 minutes and provides approximately 5% higher yield for 20mer oligonucleotides, but introduces an 8% premature cleavage risk over ~2,000 synthesis cycles [1][2]. The succinate linker remains preferred when synthesis campaigns involve long oligonucleotides (>30mers) or overnight instrument runs where cumulative oxidizer exposure is significant.

Thymidine-Rich Short Oligo Synthesis (Non-Ammonia)

For projects synthesizing short, thymidine-rich oligonucleotides (e.g., poly-dT affinity ligands, T-rich PCR primers) using non-standard deprotection conditions such as 0.5 M DBU in pyridine, procurement should note that the succinyl linker underperforms relative to oxalyl and NPE linkers in terms of cleavage efficiency [1]. In these specialized applications, T-Succinate may be suboptimal, and alternative T-oxalyl or T-Q-linker supports should be evaluated. This scenario-specific procurement logic directly follows from the Aviñó et al. comparative study showing decreased succinyl cleavage efficiency for T-containing small oligonucleotides [1].

Application
Selection Property
Validation Focus
3′-Thymidine‑terminated oligo synthesis
TEA salt acetonitrile solubility; succinate linker stability
Full‑length product integrity; cleavage time consistency
Therapeutic oligo process development
High‑purity grade (≥98%); multi‑method lot release
Impurity carry‑through control; regulatory documentation support
High‑throughput synthesis campaigns
Succinate zero premature cleavage stability
Cycle time vs. yield trade‑off evaluation
Short T‑rich oligos (non‑ammonia deprotection)
Linker cleavage efficiency context
Cleavage yield under alternative deprotection conditions
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